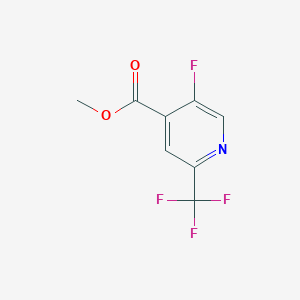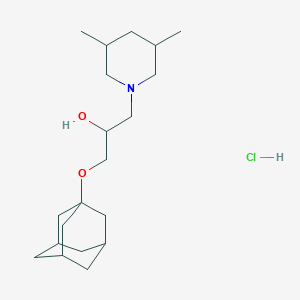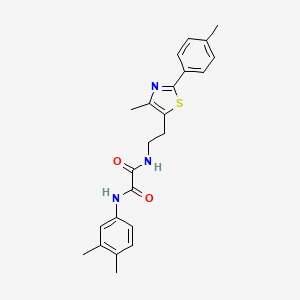![molecular formula C27H25NO4 B2532687 3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-54-4](/img/structure/B2532687.png)
3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one" is a synthetic molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules, their synthesis, molecular structure, and biological activities, which can be used to infer the properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of C-C and C-N bonds in water, which is an eco-friendly solvent . For example, the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives is achieved using a one-pot strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes . Similarly, the synthesis of indenopyrazoles, which share structural similarities with the compound of interest, is performed from corresponding indanones and phenyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as comprehensive two-dimensional NMR methods and X-ray crystallography . These methods confirm the presence of specific isomers and provide detailed information about the molecular conformation . The crystal structure analysis of similar compounds, such as 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been confirmed by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes 1,3-dipolar cycloaddition reactions, which result in the formation of imidazo[2,1-a]isoquinolines . These reactions are stereospecific, leading to the formation of exo isomers predominantly, with the exception of one compound that isomerizes to the more stable exo form .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the presence of methoxy groups and other substituents on the aromatic rings can influence the solubility, stability, and reactivity of these molecules . The thermal stability of these compounds and their metal complexes has been studied, indicating that they can maintain their structure under certain temperature conditions .
Biological Activity
The biological activity of related compounds is a significant area of interest. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor with promising antiproliferative activity toward human cancer cells . Similarly, novel tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic activities, showing selective cytotoxicity on certain cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Tubulin Polymerization Inhibition : Certain compounds, specifically indenopyrazoles synthesized from indanones and phenyl isothiocyanates, have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy (Minegishi et al., 2015).
Apoptosis Induction in Cancer Cells : Research on 4-anilinoquinazolines, including modifications to the quinazoline ring, has identified compounds that act as potent apoptosis inducers, demonstrating significant anticancer activity and blood-brain barrier penetration, highlighting their potential in cancer treatment (Sirisoma et al., 2009).
Antimicrobial Applications
- Antibacterial Activity : Synthesized quinazolin-4-one derivatives have been evaluated for their antibacterial activity against various strains of bacteria, showing significant activity and suggesting potential use as antibacterial agents (Osarumwense, 2022).
Structural and Physical Property Studies
- Thermo-physical Characterization : Studies on oxadiazole derivatives have explored their thermo-physical properties in different solvents, contributing to our understanding of how structural modifications affect physical properties like density, viscosity, and ultrasonic sound velocity (Godhani et al., 2013).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-17-9-10-19(13-18(17)2)26(29)23-16-28(15-20-7-5-6-8-25(20)32-4)24-12-11-21(31-3)14-22(24)27(23)30/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGTWBMAVOGFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)




![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)
![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)